molecular formula C25H18ClFN4O2 B2520740 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide CAS No. 1189926-59-7

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide

Cat. No.: B2520740
CAS No.: 1189926-59-7
M. Wt: 460.89
InChI Key: SIKDEJLSGSJJAN-UHFFFAOYSA-N
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Description

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is an advanced chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide typically involves multiple steps. These steps often start with the preparation of a suitable indole derivative, which is then functionalized to incorporate the pyrimido[5,4-b]indol-4-one core. Subsequent steps involve the introduction of the benzyl group, fluorination, and acetylation. Each step requires careful control of reaction conditions, such as temperature, solvent, and catalysts, to achieve the desired yield and purity.

Industrial Production Methods

In industrial settings, large-scale synthesis often employs optimized conditions to maximize efficiency. This includes the use of high-throughput reactors, precise temperature control, and automated purification systems to ensure consistent quality and high yield. The scalability of these processes is crucial for producing sufficient quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide undergoes various types of chemical reactions, including:

  • Oxidation: This reaction often involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reductive conditions may include the use of hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminium hydride.

  • Substitution: Various nucleophiles can substitute functional groups in the compound, such as halogens or hydroxyl groups.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide

  • Reducing Agents: Hydrogen gas, lithium aluminium hydride

  • Catalysts: Palladium, platinum

Reactions are generally conducted under controlled temperatures and often require inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

Major Products Formed

  • Oxidation: Leads to the formation of more oxidized derivatives, such as carboxylic acids.

  • Reduction: Results in the formation of reduced compounds, such as alcohols or amines.

  • Substitution: Produces substituted derivatives where functional groups are replaced by nucleophiles.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is utilized for studying reaction mechanisms and exploring new synthetic pathways. It serves as a model compound in various organic synthesis research projects.

Biology

In biological research, it is examined for its potential interactions with biomolecules. Its complex structure allows it to bind with various proteins and enzymes, making it a valuable tool in biochemical assays.

Medicine

The compound is being explored for its pharmacological properties. Its unique structure suggests potential activity against certain biological targets, opening possibilities for drug development and medicinal chemistry.

Industry

In industrial applications, the compound's stability and reactivity make it useful in the production of specialized materials. It is also investigated for its potential use in creating novel polymers and advanced materials.

Mechanism of Action

The mechanism by which 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. Pathways involved may include signal transduction, gene expression regulation, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

  • N-(2-chlorophenyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

  • Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Uniqueness

2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide is unique due to its combination of a fluorinated indole derivative with a benzyl group and a chlorinated phenyl group. This structure confers distinct properties, such as enhanced binding affinity to certain biological targets and increased stability under various conditions, distinguishing it from its analogs.

Properties

IUPAC Name

2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClFN4O2/c26-19-8-4-5-9-20(19)29-22(32)14-31-21-11-10-17(27)12-18(21)23-24(31)25(33)30(15-28-23)13-16-6-2-1-3-7-16/h1-12,15H,13-14H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKDEJLSGSJJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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